

A Technical Guide to the Synthesis and Characterization of 8-Nitroquinolin-3-amine

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Compound of Interest

Compound Name: 8-Nitroquinolin-3-amine

Cat. No.: B2927593

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Abstract: **8-Nitroquinolin-3-amine** is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unique electronic and structural features, arising from the electron-withdrawing nitro group and the electron-donating amine group on the quinoline scaffold, make it a valuable intermediate for synthesizing a diverse range of bioactive molecules, including potential antimicrobial and antiparasitic agents.^[1] This guide provides a comprehensive overview of a proposed synthetic pathway for **8-Nitroquinolin-3-amine**, detailed experimental protocols, and a thorough discussion of the analytical techniques required for its structural confirmation and purity assessment. The methodologies are presented with an emphasis on the underlying chemical principles and practical insights relevant to researchers in organic synthesis and pharmaceutical development.

Synthetic Strategy and Rationale

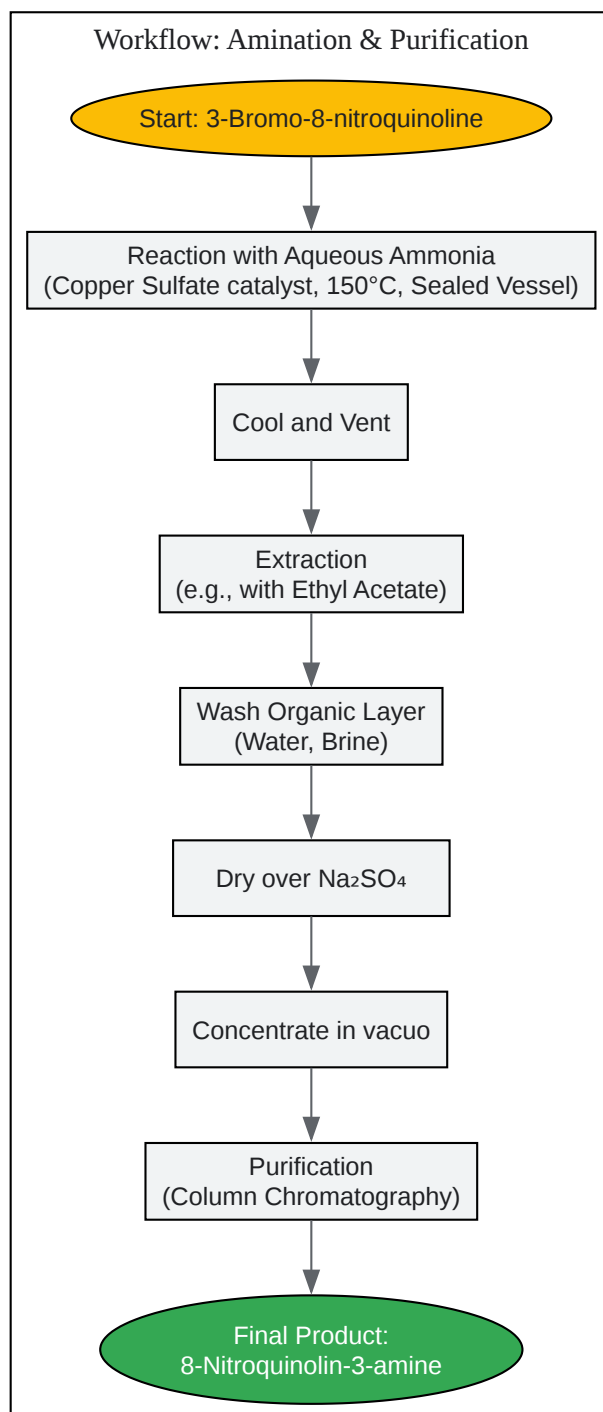
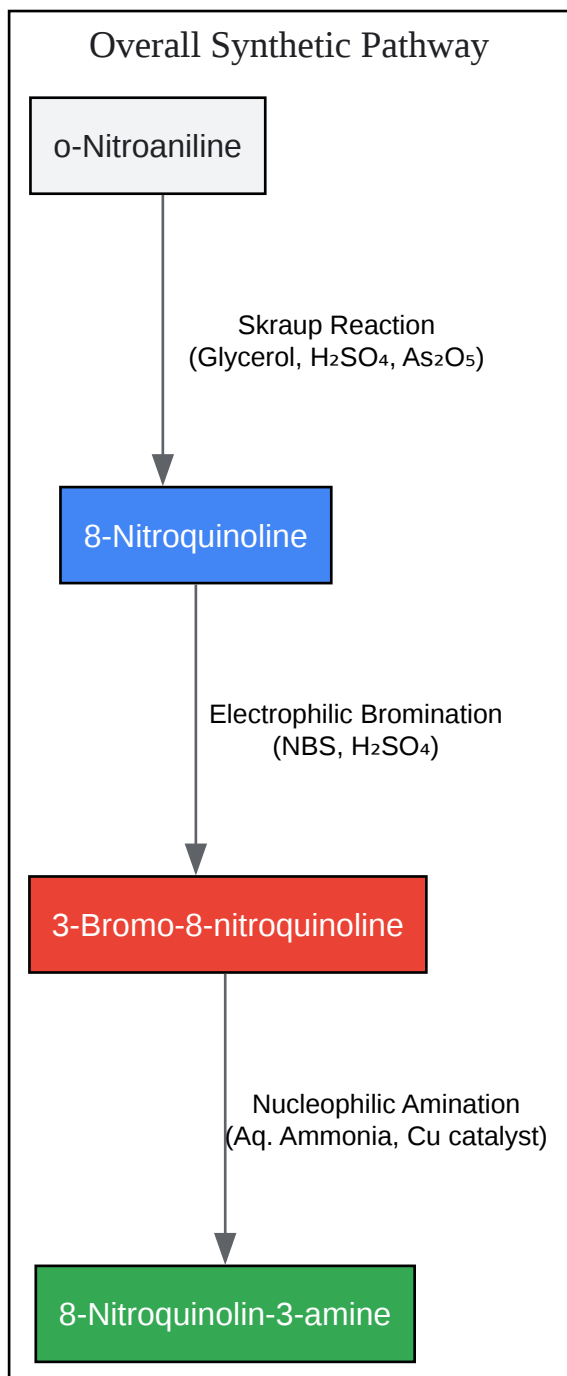
The synthesis of substituted quinolines often requires a multi-step approach to achieve the desired regioselectivity. Direct functionalization of the quinoline core to install both a nitro group at the C-8 position and an amine group at the C-3 position in a controlled manner is challenging. Therefore, a robust and logical synthetic strategy is paramount.

Our proposed pathway begins with the construction of the 8-nitroquinoline core, followed by the introduction of the 3-amino functionality. This approach ensures precise control over the placement of each substituent.

The core strategy involves three key transformations:

- Skraup Reaction: Synthesis of 8-nitroquinoline from o-nitroaniline. This classic cyclization reaction is a reliable method for constructing the quinoline ring system.
- Electrophilic Halogenation: Introduction of a halogen, such as bromine, at the C-3 position of 8-nitroquinoline. The halogen then serves as a leaving group for the subsequent amination step.
- Nucleophilic Aromatic Substitution (S_NAr): Displacement of the C-3 halogen with an amine source to yield the final product, **8-Nitroquinolin-3-amine**.

This pathway is designed to be self-validating, where the product of each step can be isolated, purified, and characterized before proceeding to the next, ensuring the integrity of the final compound.



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References

- 1. 8-Nitroquinolin-3-amine [myskinrecipes.com]
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